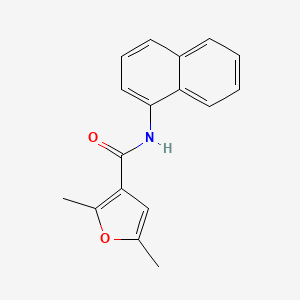
2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-dimethyl-N-1-naphthyl-3-furamide is 265.110278721 g/mol and the complexity rating of the compound is 357. The solubility of this chemical has been described as 4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photosensitizing Biological Activity
A study investigated the synthesis of a series of naphthalimides, including 2,6-dimethyl-2,3H-furo[2,3-b][1]naphtho[4a,7a–e,f]pyrida-5,7-dione, which was synthesized through a one-pot process involving the rearrangement and acidification of N-methyl-4-allyloxy-1,8-naphthalimide. The absorption and fluorescence properties of these furonaphthalimides were examined, suggesting potential applications in photosensitizing biological activities (Xu-hong et al., 1994).
Isomerization Research
Another study focused on the isomerization of homo-4-pyrones into 2-furylacetone derivatives, involving a monocyclopropanation process. The research explored the chemical transformation processes of similar compounds, which can be relevant to the understanding of 2,5-dimethyl-N-1-naphthyl-3-furamide transformations (Yamaoka et al., 1980).
Chromium Separation and Detection
A method was developed for the determination and separation of chromium(VI) from chromium(III) using flame atomic absorption spectrometry, involving the preconcentration of chromium(VI) complex onto naphthalene. This method potentially offers insight into the separation techniques that could be applicable to similar compounds like 2,5-dimethyl-N-1-naphthyl-3-furamide (Krishna et al., 2004).
Influenza A Virus Inhibition
Research revealed the synthesis of furan-carboxamide derivatives, including 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, as potent inhibitors of the influenza A H5N1 virus. This indicates a potential medical application of related compounds in antiviral treatments (Yongshi et al., 2017).
Polyamide Synthesis
A new naphthalene-ring containing diamine was synthesized, leading to the development of novel polyamides. This demonstrates the use of naphthalene derivatives in the synthesis of materials with specific properties, relevant to the exploration of 2,5-dimethyl-N-1-naphthyl-3-furamide in polymer science (Mehdipour‐Ataei et al., 2005).
Enzymatic Polymerization
A study on the enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides showed successful production via enzymatic polycondensation. This indicates potential applications in biobased polymer synthesis, which could include the study of 2,5-dimethyl-N-1-naphthyl-3-furamide (Jiang et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-10-15(12(2)20-11)17(19)18-16-9-5-7-13-6-3-4-8-14(13)16/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSMJTDFZSGXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321599 |
Source


|
| Record name | 2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
443903-69-3 |
Source


|
| Record name | 2,5-dimethyl-N-naphthalen-1-ylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
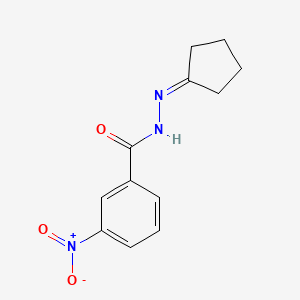
![6-[(4-bromophenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B5600899.png)
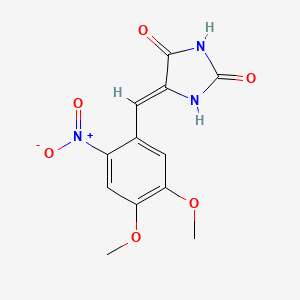
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B5600907.png)
![2-(4-ETHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]ACETAMIDE](/img/structure/B5600916.png)
![5-(4-pyridinyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600924.png)
![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5600938.png)
![4-[(E)-(hydroxyimino)methyl]phenyl 2-chlorobenzoate](/img/structure/B5600950.png)
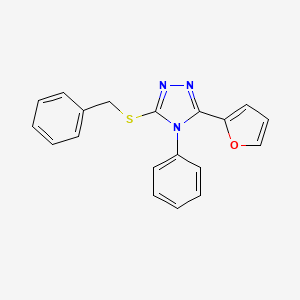
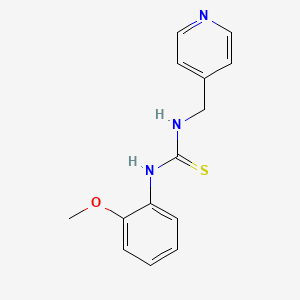
![[1-[(2-cyclohexylpyrimidin-5-yl)methyl]-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5600963.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5600979.png)
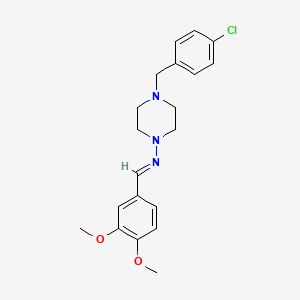
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(2-thienyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601001.png)
